molecular formula C7H14O3 B14180939 Propan-2-yl (2S)-2-methoxypropanoate CAS No. 923023-78-3

Propan-2-yl (2S)-2-methoxypropanoate

Cat. No.: B14180939
CAS No.: 923023-78-3
M. Wt: 146.18 g/mol
InChI Key: AMCBXFAKLFFSQZ-LURJTMIESA-N
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Description

Propan-2-yl (2S)-2-methoxypropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a propan-2-yl group attached to a (2S)-2-methoxypropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Propan-2-yl (2S)-2-methoxypropanoate can be synthesized through esterification reactions. One common method involves the reaction of (2S)-2-methoxypropanoic acid with isopropanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl (2S)-2-methoxypropanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield (2S)-2-methoxypropanoic acid and isopropanol.

    Transesterification: The ester can react with another alcohol in the presence of a catalyst to form a different ester and alcohol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Alcohol and a catalyst such as sodium methoxide.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

Major Products Formed

    Hydrolysis: (2S)-2-methoxypropanoic acid and isopropanol.

    Transesterification: A different ester and alcohol.

    Reduction: (2S)-2-methoxypropanol.

Scientific Research Applications

Propan-2-yl (2S)-2-methoxypropanoate has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of propan-2-yl (2S)-2-methoxypropanoate depends on its specific application. In general, esters can act as prodrugs, releasing the active compound upon hydrolysis in the body. The molecular targets and pathways involved would vary based on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Propan-2-yl (2S)-2-aminopropanoate: Similar ester structure but with an amino group.

    Propan-2-yl (2S)-2-(methylamino)propanoate: Contains a methylamino group instead of a methoxy group.

    (1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl 4-amino-3-phenylbutanoate: A more complex ester with additional functional groups.

Uniqueness

Propan-2-yl (2S)-2-methoxypropanoate is unique due to its specific ester structure and the presence of a methoxy group, which can influence its reactivity and interactions in various chemical and biological systems.

Properties

CAS No.

923023-78-3

Molecular Formula

C7H14O3

Molecular Weight

146.18 g/mol

IUPAC Name

propan-2-yl (2S)-2-methoxypropanoate

InChI

InChI=1S/C7H14O3/c1-5(2)10-7(8)6(3)9-4/h5-6H,1-4H3/t6-/m0/s1

InChI Key

AMCBXFAKLFFSQZ-LURJTMIESA-N

Isomeric SMILES

C[C@@H](C(=O)OC(C)C)OC

Canonical SMILES

CC(C)OC(=O)C(C)OC

Origin of Product

United States

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